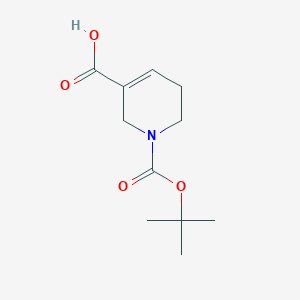

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Descripción general

Descripción

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,5,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Trifluoroacetic acid (TFA), room temperature.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Free amine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Routes:

The synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 1,2,5,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is generally conducted at room temperature and requires subsequent purification steps to achieve the desired product purity.

Industrial Production:

In industrial settings, optimized reaction conditions are crucial for enhancing yield and purity. Techniques such as automated reactors and advanced purification methods like chromatography are employed to improve efficiency.

Biochemical Properties

Enzyme Interactions:

this compound has been shown to interact with various enzymes, notably monoamine oxidase B (MAO-B). This interaction can inhibit MAO-B activity, which is significant for neurotransmitter metabolism in the brain. Such inhibition may influence neurological functions and has implications for treating disorders related to neurotransmitter imbalances .

Cellular Effects:

The compound affects cellular processes by modulating signaling pathways and gene expression. It has been observed to influence oxidative stress response and apoptosis pathways, thereby impacting cellular homeostasis and survival.

Scientific Research Applications

Chemistry:

In synthetic organic chemistry, this compound serves as a building block for complex organic molecules and pharmaceuticals. Its unique structure allows for selective reactions that are beneficial in synthesizing diverse chemical entities .

Biology:

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its role as an intermediate in synthesizing biologically active compounds makes it essential for research in medicinal chemistry .

Medicine:

As a precursor for potential therapeutic agents targeting neurological disorders, the compound's ability to modulate biological pathways positions it as a candidate for drug development. Its derivatives have been explored for their efficacy in treating conditions such as depression and Parkinson's disease .

Case Study 1: Asymmetric Hydrogenation

A study demonstrated the asymmetric hydrogenation of this compound using a cobalt-catalyzed system. The process yielded products with an enantiomeric excess of up to 93%, highlighting its utility in producing chiral compounds critical for pharmaceutical applications .

Case Study 2: Enzyme Inhibition

Research investigating the interaction between this compound and MAO-B illustrated its potential as an inhibitor. The findings suggest that this compound could be further developed into therapeutic agents aimed at enhancing neurotransmitter levels in the brain .

Mecanismo De Acción

The mechanism of action of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc protecting group provides stability and selectivity during synthetic transformations, allowing for the controlled introduction of functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the Boc group, which can modulate the reactivity of the tetrahydropyridine ring and the carboxylic acid group .

Comparación Con Compuestos Similares

- 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid

- tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

- tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparison: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to the specific positioning of the Boc group and the carboxylic acid on the tetrahydropyridine ring. This configuration imparts distinct reactivity and stability compared to similar compounds, making it particularly useful in selective synthetic applications .

Actividad Biológica

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS No. 86447-11-2) is a compound that has garnered attention due to its diverse biological activities and its potential applications in medicinal chemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

- Synonyms : 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid

This compound is primarily recognized for its role in enzyme interactions and modulation of biochemical pathways:

- Enzyme Interactions : The compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme critical for neurotransmitter metabolism. This interaction can inhibit MAO-B activity, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain .

- Cell Signaling Modulation : It influences various signaling pathways involved in cellular processes such as apoptosis and oxidative stress response. Studies indicate that it can modulate gene expression related to these pathways.

Cellular Effects

The effects of this compound on different cell types include:

- Neuroprotective Effects : At low doses, the compound exhibits neuroprotective properties by reducing oxidative stress and modulating neurotransmitter levels. This suggests potential therapeutic applications in neurodegenerative diseases.

- Cytotoxicity at High Doses : Conversely, at elevated concentrations, it can induce toxicity in various cell lines, including hepatotoxicity and neurotoxicity. Threshold effects have been noted where beneficial effects are observed at specific dosage ranges .

The molecular mechanism underlying the activities of this compound involves:

- Binding Interactions : The compound binds to active sites of enzymes like MAO-B, inhibiting their activity. This binding can lead to downstream effects on neurotransmitter levels and cellular metabolism .

- Gene Expression Regulation : It influences transcription factors that regulate genes involved in cell survival and stress responses. This modulation is critical for maintaining cellular homeostasis under various conditions.

Table 1: Summary of Biological Activities

Research Highlights

- Neuroprotective Study : A study demonstrated that low doses of this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound modulated the expression of genes associated with antioxidant defenses.

- Toxicity Assessment : Another research effort evaluated the compound's toxicity across various cell lines. Results indicated that while low doses were protective, higher concentrations led to significant cytotoxic effects due to mitochondrial dysfunction .

- Enzyme Mechanism Exploration : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor of MAO-B with an IC50 value indicating its potency in modulating neurotransmitter metabolism .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHQYUPHBPYITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515792 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86447-11-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.